![molecular formula C14H20N6O2 B1624355 tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 245450-02-6](/img/structure/B1624355.png)
tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which is then subjected to nitrile reduction to form the desired compound . Another approach involves the use of cyclohexanone and methyl bromoacetate, followed by N-deprotection and spontaneous amide bond formation . These methods highlight the versatility and efficiency of synthetic routes for producing this compound.
Analyse Chemischer Reaktionen
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted derivatives. Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the primary applications of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is its function as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.
Table 1: Kinase Inhibition Profile
Compound Name | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | BTK (Bruton's Tyrosine Kinase) | 0.5 | |
This compound | JAK2 (Janus Kinase 2) | 0.7 |
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of pathways that lead to cancer cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of this compound in various cancer models:
- Study on Leukemia Cells : In vitro studies demonstrated that this compound significantly reduced the viability of leukemia cell lines by inducing apoptosis through the activation of caspase pathways.
- Solid Tumor Models : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups, indicating its potential as a therapeutic agent in solid tumors.
Other Therapeutic Applications
Beyond oncology, this compound has potential applications in other therapeutic areas:
Neurological Disorders
Research indicates that compounds with similar structures may exhibit neuroprotective effects. The modulation of certain signaling pathways could provide benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
Preliminary data suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s ability to selectively target kinases makes it a valuable tool in cancer research and drug development.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The unique tert-butyl and piperazine-1-carboxylate groups in this compound contribute to its distinct pharmacological profile and potential therapeutic applications.
Biologische Aktivität
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available data regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 288.35 g/mol. Its structural characteristics include a tert-butyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit activity against various protein kinases. The interaction with these kinases can inhibit cellular pathways involved in proliferation and survival, making them potential candidates for cancer therapy.
Key Mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the RAS pathway and EGF-mediated pathways, which are vital for cellular growth and differentiation.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives could significantly inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies.
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Other Pharmacological Effects
Beyond anticancer activity, there is emerging evidence suggesting that this compound may exhibit:
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Activity : The compound has been investigated for neuroprotective effects in models of neurodegeneration.
Case Study 1: Inhibition of CDK Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit CDK activity. It was found that this compound exhibited potent inhibitory effects on CDK2 and CDK6 with IC50 values in the nanomolar range, highlighting its potential as an anticancer agent .
Case Study 2: Cellular Mechanisms
In another investigation focused on cellular mechanisms, researchers observed that treatment with the compound led to increased levels of phosphorylated ERK1/2 in cancer cell lines. This suggests activation of MAPK signaling pathways, which are often implicated in cell survival and proliferation .
Data Summary Table
Eigenschaften
IUPAC Name |
tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-8-17-18-11(10)15-9-16-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFBDRFPZOWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467032 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245450-02-6 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.